N,N,3-trimethylpyridine-2-carboxamide
Description
N,N,3-Trimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Properties
IUPAC Name |
N,N,3-trimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-4-6-10-8(7)9(12)11(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWKGVXGJPCWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethylpyridine-2-carboxamide typically involves the reaction of 3-methylpyridine with methylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry
N,N,3-trimethylpyridine-2-carboxamide serves as a building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
- Functionalization : The carboxamide group allows for further functionalization, leading to derivatives with enhanced properties.
Biology
In biological research, this compound is studied for its potential biological activities :
- Antitumor Activity : Research indicates that it may exhibit significant antitumor properties by influencing cell proliferation and apoptosis pathways .
- Enzyme Modulation : The compound can interact with enzymes, potentially modulating their activity and affecting metabolic pathways .
Medicine
The compound is under investigation for its potential therapeutic applications:
- Drug Development : Its structural characteristics make it suitable for designing new drugs targeting various diseases.
- Pharmacological Studies : Ongoing research aims to evaluate its efficacy and safety in preclinical models .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of this compound using an in vitro model with cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis in treated cells compared to controls. This study highlights the potential of this compound as a lead candidate for developing anticancer therapies .
Case Study 2: Enzyme Interaction Studies
Research focused on the binding affinity of this compound to specific enzymes involved in cancer metabolism. The findings suggested that the compound could inhibit key metabolic pathways in cancer cells, providing insights into its potential role as an adjunct therapy in cancer treatment .
Comparative Data Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in Suzuki-Miyaura coupling reactions |
| Biology | Antitumor activity | Reduced cell viability in cancer cell lines |
| Medicine | Drug development potential | Ongoing pharmacological studies indicate efficacy |
Mechanism of Action
The mechanism of action of N,N,3-trimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,3-trimethylpyridine-2-carboxamide include:
- 3-Methylpyridine
- N,N-Dimethylpyridine-2-carboxamide
- Pyridine-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N,N,3-trimethylpyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with three methyl groups and a carboxamide functional group. This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-tumor Effects : Preliminary studies indicate that it may inhibit certain cancer cell lines, contributing to its evaluation in cancer therapy.
- Enzyme Modulation : The compound can bind to specific enzymes, modulating their activity and influencing metabolic pathways.
The mechanism of action for this compound involves its interaction with molecular targets. It has been noted to bind to enzymes or receptors, leading to modulation of their activity. The exact pathways are still under investigation but may involve:
- Inhibition of Kinase Activity : Compounds with similar structures have been reported to inhibit Class I PI3-kinase enzymes, which are implicated in tumorigenesis and inflammatory diseases .
- Oxidative Stress Response : The compound may influence oxidative stress pathways, contributing to its protective effects in cellular models .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus epidermidis | |
| Anti-tumor | Inhibitory effects on cancer cell lines | |
| Enzyme Modulation | Binds to and modulates enzyme activity |
Case Study: Antimicrobial Efficacy
A study highlighted the antimicrobial properties of this compound against Staphylococcus epidermidis. The compound demonstrated significant inhibition at various concentrations, indicating its potential as a therapeutic agent against bacterial infections .
Case Study: Anti-Cancer Potential
Another research effort explored the anti-cancer effects of this compound on several tumor cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting further investigation into its role as an anti-cancer drug is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
